molecular formula C7H16N2 B13118164 Trimethyl-tetrahydropyrazine

Trimethyl-tetrahydropyrazine

Cat. No.: B13118164
M. Wt: 128.22 g/mol
InChI Key: OMEMBAXECFIRSG-UHFFFAOYSA-N
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Description

2,3,5-Trimethylpiperazine is a heterocyclic organic compound with the molecular formula C7H16N2. It is a derivative of piperazine, characterized by the presence of three methyl groups attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5-Trimethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods: Industrial production of 2,3,5-trimethylpiperazine often involves the use of large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The specific details of these industrial processes are proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2,3,5-Trimethylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3,5-trimethylpiperazine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, altering their activity. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes by modifying the function of specific proteins .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

2,3,5-trimethylpiperazine

InChI

InChI=1S/C7H16N2/c1-5-4-8-6(2)7(3)9-5/h5-9H,4H2,1-3H3

InChI Key

OMEMBAXECFIRSG-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(N1)C)C

Origin of Product

United States

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